molecular formula C9H8N2O4 B2606777 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 21228-43-3

7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No.: B2606777
CAS No.: 21228-43-3
M. Wt: 208.173
InChI Key: QKXGFMXLKHZJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzoxazepine Research

The exploration of benzoxazepines dates to the mid-20th century, paralleling advancements in benzodiazepine pharmacology. While Leo Sternbach’s 1955 synthesis of Librium marked the dawn of benzodiazepine therapeutics, benzoxazepines emerged as distinct scaffolds due to their fused oxygen-nitrogen heterocyclic architecture. Early synthetic routes relied on condensation reactions, such as the cyclization of ortho-aminophenols with anhydrides, but yields were modest (50–70%). The 1980s saw optimized protocols using Dean-Stark apparatus for azeotropic water removal, enabling imine intermediate stabilization. A pivotal breakthrough occurred in 2019 with solvent-dependent chemodivergent synthesis, where KOH-mediated reactions in DMSO or toluene selectively produced 1,4-benzoxazepin-5(4H)-ones or 1,3-benzoxazin-4(4H)-ones. Recent innovations, like microwave irradiation (70–95% yields) and visible-light photocatalysis (completion within 2 h), underscore ongoing methodological refinement.

Positioning Within Nitrogen-Oxygen Heterocyclic Framework

7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (C$$9$$H$$8$$N$$2$$O$$4$$) features a seven-membered 1,4-oxazepine ring fused to a benzene moiety, with a nitro group at C7 (Fig. 1). This structure confers unique electronic properties:

  • Ring Strain : The partially saturated 1,4-oxazepine ring adopts a boat conformation, reducing angle strain compared to fully unsaturated analogs.
  • Nitro Group Effects : The electron-withdrawing nitro group enhances electrophilicity at C6 and C8, facilitating nucleophilic aromatic substitution.

Table 1 : Comparative Analysis of Benzoxazepine Derivatives

Compound Ring Size Substituents Key Applications
1,4-Benzoxazepin-5(4H)-one 7-membered C7-NO$$_2$$ Kinase inhibition
1,3-Benzoxazepine 7-membered C2-Ph Antimicrobial agents
4,1-Benzoxazepine-2,5-dione 7-membered Lactam functionality Anticancer candidates

Significance in Medicinal Chemistry

Benzoxazepines occupy a privileged niche in drug discovery due to:

  • Target Versatility : The scaffold binds allosteric pockets in kinases (e.g., RIPK1, LIMK1/2) via hydrophobic interactions with the aromatic core and hydrogen bonding with the lactam oxygen. Molecular docking studies reveal ΔG values up to −9.58 kcal/mol for progesterone receptor binding.
  • Nitro Group Impact : The C7-nitro moiety enhances cellular permeability (logP ≈ 1.8) and directs regioselective functionalization. In bis-benzoxazepines, nitro groups amplify π-stacking with DNA base pairs, correlating with anticancer activity.

Case Study : Repurposing benzoxazepinones as LIMK inhibitors exploited shared αC-out/DFG-out kinase conformations, yielding compound 10 (IC$$_{50}$$ = 2.3 nM).

Research Evolution and Current Scientific Interest

Contemporary studies focus on:

  • Synthetic Innovation :
    • Solvent-controlled annulation (DMSO vs. toluene).
    • Photocatalytic decarboxylative cyclization under blue LED irradiation.
  • Biological Applications :
    • Anticancer Agents : Bis-benzoxazepines with dual O/N donors show IC$$_{50}$$ values <10 μM against MCF-7 cells.
    • Antimicrobials : Microwave-synthesized derivatives exhibit 32 mm inhibition zones against Escherichia coli.
  • Computational Design : QSAR models optimize substituent effects at C3 and C7, prioritizing electron-deficient groups for enhanced target affinity.

Table 2 : Recent Synthetic Methodologies (2019–2025)

Method Conditions Yield (%) Key Advantage
Microwave irradiation Maleic anhydride, dry benzene 95 Rapid (15–30 min)
Visible-light catalysis N-arylglycine, 2-alkoxyarylaldehyde 85 Solvent-free, room temp
KOH-mediated annulation DMSO, 80°C 78 Chemodivergent selectivity

Properties

IUPAC Name

7-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9-7-5-6(11(13)14)1-2-8(7)15-4-3-10-9/h1-2,5H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXGFMXLKHZJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile to form the benzoxazepine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro moiety, leading to the formation of oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with modified electronic properties.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Functionalized benzoxazepine derivatives with diverse chemical and biological properties.

Scientific Research Applications

Pharmacological Applications

7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one has been studied for its potential role as a therapeutic agent in various medical conditions.

Case Studies

  • Antidepressant Activity : Research indicates that derivatives of benzoxazepine compounds exhibit significant antidepressant effects. A study demonstrated that modifications to the benzoxazepine structure could enhance serotonin receptor binding affinity, suggesting potential use in treating depression .
  • Anticancer Properties : Preliminary studies have shown that certain benzoxazepine derivatives can inhibit tumor growth in vitro. For instance, a compound structurally related to this compound was found to induce apoptosis in cancer cell lines .

Chemical Synthesis and Development

The synthesis of this compound is of interest for developing new chemical entities (NCEs) with enhanced biological activity.

Synthesis Techniques

  • Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently. For example, starting from 3,4-dihydro-1,4-benzoxazepin-5(2H)-one and introducing a nitro group via electrophilic nitration is a common method .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.

Research Findings

Studies have indicated that compounds similar to this compound may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
PharmacologyPotential antidepressant and anticancer activity
Chemical SynthesisEfficient synthetic routes developed for NCEs
NeuropharmacologyModulation of neurotransmitter systems; potential neuroprotective effects

Mechanism of Action

The mechanism of action of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the benzoxazepine ring system play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Structure and Activity

The table below compares 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one with structurally related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Bioactivity
This compound -NO₂ at position 7 C₉H₈N₂O₃ 192.17 (estimated) Electron-withdrawing nitro group; potential CNS activity inferred from nitro-containing benzodiazepines
7-Fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one -F at position 7 C₉H₈FNO₂ 181.17 Linked to fatty acid-binding proteins (FABP6/7); halogen substitution enhances metabolic stability
3-Aryl-1,4-benzoxazepin-5(4H)-ones Aryl groups at position 3 Varies ~250–300 Improved binding affinity due to aromatic π-stacking; synthesized via cyclodehydration
4-[2-(1-Methylbenzimidazolyl)ethyl] derivative Benzimidazolyl-ethyl chain C₁₉H₁₉N₃O₂ 321.37 Extended substituent enhances steric bulk; potential kinase inhibition
Methylclonazepam (benzodiazepine analog) -NO₂ at position 7 C₁₆H₁₂ClN₃O₃ 329.74 Nitro group correlates with neuroprotective/anticonvulsant effects; IC₅₀ assays for enzyme inhibition

Key Differences and Implications

Substituent Electronic Effects: The nitro group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to electron-donating groups (e.g., -NH₂ in 7-amino analogs ). This could influence metabolic stability and target binding.

Aryl-substituted derivatives (e.g., 3-aryl-1,4-benzoxazepin-5(4H)-ones) demonstrate enhanced receptor binding due to π-π interactions, a feature absent in the simpler nitro analog .

Synthetic Accessibility: The synthesis of nitro derivatives may require nitro-activated intermediates, as seen in benzodiazepine synthesis (e.g., 2-chloro-5-nitrobenzophenone in ). This contrasts with fluorine or aryl derivatives, which utilize milder conditions .

Biological Activity

7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS Number: 15774-55-7) is a compound of interest due to its potential biological activities, particularly in neuropharmacology. This article reviews the existing literature on its biological activity, including its neuroprotective effects and inhibition of acetylcholinesterase (AChE), a key enzyme in the treatment of neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₈N₂O₄. The compound features a nitro group and a benzoxazepine structure, which are critical for its biological activity.

PropertyValue
Molecular Weight180.17 g/mol
Density1.3 g/cm³
Boiling Point341.6 °C
Melting PointNot available

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound against various neurotoxic agents. In vitro experiments demonstrated that this compound can mitigate cellular injuries induced by hydrogen peroxide and amyloid-beta fragments in human neuroblastoma SH-SY5Y cells. Specifically, it was noted that the compound exhibited moderate neuroprotective activity at concentrations around 10 µM, although higher concentrations were required for significant effects .

Acetylcholinesterase Inhibition

One of the most significant findings regarding this compound is its inhibitory action on acetylcholinesterase (AChE). The AChE inhibitory activity was assessed through various assays, revealing an IC₅₀ value of approximately 6.98×1066.98\times 10^{-6} mol/L. This suggests that the compound could be a potential candidate for the development of therapeutic agents aimed at treating Alzheimer's disease and other cognitive disorders where AChE plays a pivotal role .

Case Studies

  • Neuroprotective Study : In a study involving SH-SY5Y cells exposed to oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls. The study indicated that the compound's protective effects might be linked to its ability to modulate oxidative stress pathways .
  • AChE Inhibition : Another research effort focused on synthesizing derivatives of benzoxazepines and testing their AChE inhibitory activities. Among these derivatives, this compound showed promising results with significant inhibition percentages at varying concentrations .

Q & A

Q. What are the key physicochemical properties of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, and how do they influence experimental design?

Methodological Answer: The compound’s properties are critical for solubility, stability, and reactivity in experiments. Key parameters include:

PropertyValueRelevance
LogP ~1.14 (predicted)Indicates moderate lipophilicity, guiding solvent selection for reactions
PSA 38.33 ŲReflects hydrogen-bonding capacity, affecting bioavailability
Melting Point ~200–230°C (est.)Informs purification methods (e.g., recrystallization)
Boiling Point ~404.7°CCritical for distillation or high-temperature reactions
These values are extrapolated from structurally similar benzoxazepinones .

Q. How is this compound synthesized, and what are common characterization techniques?

Methodological Answer: Synthesis typically involves:

Core Formation : Cyclization of substituted 2-aminophenol derivatives with nitro-substituted carbonyl compounds under acidic conditions.

Purification : Recrystallization from ethanol or acetone (yields ~75–88%) .
Characterization Methods :

  • IR Spectroscopy : NH (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches confirm the benzoxazepinone scaffold.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 221.06 for [M+H]⁺) validate the molecular formula.
  • Elemental Analysis : Ensures >95% purity .

Q. What spectroscopic techniques are most effective for structural elucidation of benzoxazepinone derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl carbons (δ ~170 ppm).
  • X-ray Crystallography : Resolves stereochemistry and confirms nitro-group positioning (e.g., torsion angles <5° for planar nitro groups) .
  • UV-Vis Spectroscopy : Detects π→π* transitions (~270 nm) in the benzoxazepinone ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of nitro-substituted benzoxazepinones?

Methodological Answer: Key factors include:

  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nitro-group reactivity .
  • Temperature Control : Reactions at 80–100°C minimize side-product formation.
    Example: A 15% yield increase was achieved using microwave-assisted synthesis (100°C, 30 min) compared to conventional heating .

Q. How do researchers resolve contradictions in biological activity data for nitro-substituted benzoxazepinones?

Methodological Answer:

  • Dose-Response Studies : Establish EC₅₀ values to differentiate potency from assay artifacts.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., amine derivatives via nitro reduction) that may contribute to observed effects .
  • Computational Docking : Predicts binding affinities to targets (e.g., GABA receptors) to validate experimental IC₅₀ discrepancies .

Q. What computational strategies are used to predict the reactivity of the nitro group in this compound?

Methodological Answer:

  • DFT Calculations : Analyze nitro-group charge distribution (e.g., Mulliken charges: O=−0.45, N=+0.30) to predict electrophilic substitution sites.
  • Molecular Dynamics : Simulate solvation effects on nitro-group orientation in aqueous vs. lipid environments .

Q. What is the role of the nitro group in modulating the compound’s electronic and pharmacological properties?

Methodological Answer:

  • Electron-Withdrawing Effects : The nitro group reduces electron density on the benzoxazepinone ring, increasing stability toward oxidation.
  • Pharmacophore Contribution : Enhances binding to aromatic residues in enzyme active sites (e.g., kinase inhibition assays show 10-fold higher activity vs. non-nitro analogs) .

Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Analog Synthesis : Introduce substituents at positions 3 and 7 (e.g., bromo, methoxy) to test steric and electronic effects.
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition or receptor-binding assays.
    Example: 7-Bromo derivatives showed improved blood-brain barrier penetration due to increased lipophilicity (LogP +0.3) .

Q. What are the best practices for handling and storing 7-nitro-benzoxazepinone derivatives to ensure stability?

Methodological Answer:

  • Storage : Inert atmosphere (N₂/Ar) at −20°C to prevent nitro-group reduction.
  • Handling : Use amber glassware to avoid photodegradation (t₁/₂ >6 months under dark conditions) .

Q. How are intermediates in the synthesis pathway characterized to ensure regioselectivity?

Methodological Answer:

  • HPLC-MS Monitoring : Tracks reaction progress (e.g., retention time shifts for intermediates).
  • Isotopic Labeling : ¹⁵N-labeled reagents confirm nitro-group incorporation via MS/MS fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.